molecular formula C28H28FN7O B12390067 Egfr T790M/L858R-IN-2

Egfr T790M/L858R-IN-2

Cat. No.: B12390067
M. Wt: 497.6 g/mol
InChI Key: KDWNVZXLHSMELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of EGFR in Cellular Homeostasis and Oncogenesis

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating normal cell growth, proliferation, and survival. jnjmedicalconnect.com It is a member of the ErbB family of receptor tyrosine kinases. jnjmedicalconnect.comnih.gov Upon binding to its specific ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, leading to dimerization and activation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are essential for normal cellular function. However, the aberrant activation of EGFR, through mutations or overexpression, is a well-established driver of various human cancers, particularly non-small cell lung cancer (NSCLC). nih.govfrontiersin.orgtandfonline.com

Overview of Activating EGFR Mutations (e.g., L858R, Exon 19 Deletions)

Somatic mutations within the EGFR kinase domain can lead to its constitutive activation, promoting uncontrolled cell proliferation and tumor growth. The most common of these activating mutations are in-frame deletions in exon 19 and a point mutation in exon 21, resulting in a leucine-to-arginine substitution at position 858 (L858R). nih.govfrontiersin.org These mutations, which account for approximately 85-90% of all EGFR mutations, are predictive biomarkers for the efficacy of first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). nih.govfrontiersin.org

Emergence of EGFR T790M Mutation as a Primary Resistance Mechanism to First and Second-Generation Tyrosine Kinase Inhibitors (TKIs)

Despite the initial success of first-generation TKIs like gefitinib (B1684475) and erlotinib (B232), and second-generation TKIs such as afatinib (B358), most patients inevitably develop acquired resistance. nih.govaacrjournals.org The most common mechanism of this resistance, occurring in about 50-60% of cases, is a secondary mutation in exon 20 of the EGFR gene, which results in the substitution of threonine with methionine at position 790 (T790M). jnjmedicalconnect.comahdbonline.commdpi.com This "gatekeeper" mutation is thought to cause resistance by increasing the ATP affinity of the kinase, thereby reducing the potency of ATP-competitive inhibitors. nih.gov The T790M mutation can exist in combination with the initial activating mutation, such as L858R, creating a formidable challenge for effective treatment. nih.govnih.gov

Rationale for Developing Next-Generation EGFR Inhibitors Targeting T790M and Activating Mutations

The high prevalence of the T790M mutation as the primary driver of acquired resistance to first- and second-generation TKIs has necessitated the development of novel inhibitors that can effectively target this resistant form of EGFR. The goal is to design third-generation TKIs that are highly selective for EGFR harboring both the T790M resistance mutation and the initial activating mutations (like L858R), while sparing wild-type (WT) EGFR to minimize toxicity. nih.gov The development of such mutant-selective inhibitors represents a significant advancement in personalized medicine for NSCLC patients. nih.govnih.govebi.ac.uk Egfr T790M/L858R-IN-2 is one such compound that has emerged from these research efforts. acs.org

Unveiling this compound

This compound is a potent and selective inhibitor of the double-mutant EGFR. medchemexpress.com It is a quinazoline (B50416) derivative identified through structure-activity relationship studies aimed at optimizing inhibitors for both potency against the resistant T790M/L858R EGFR and selectivity over wild-type EGFR. acs.org

Biochemical Properties and Mechanism of Action

In biochemical assays, this compound demonstrates strong inhibitory activity against the EGFR L858R/T790M double mutant, with a reported IC50 value of 3.5 nM. acs.orgmedchemexpress.com This indicates a high potency for the target enzyme. Crucially, it exhibits significantly lower activity against wild-type EGFR, with an IC50 of 1290 nM, resulting in a selectivity index of over 368-fold. acs.orgmedchemexpress.com This high degree of selectivity is a key characteristic of third-generation EGFR inhibitors, aiming to reduce the side effects associated with inhibiting wild-type EGFR in healthy tissues. The mechanism of action involves the inhibition of downstream signaling pathways controlled by EGFR, such as the AKT and ERK pathways. medchemexpress.com By blocking the phosphorylation of these key signaling molecules, the compound effectively halts the pro-proliferative and anti-apoptotic signals driven by the mutant EGFR. medchemexpress.com

In Vitro and Cellular Activity

The efficacy of this compound has been demonstrated in various in vitro studies using non-small cell lung cancer (NSCLC) cell lines.

Anti-proliferative and Apoptotic Effects: The compound has been shown to inhibit the proliferation of H1975 cells, which harbor the L858R/T790M double mutation. medchemexpress.com Furthermore, it induces apoptosis (programmed cell death) and causes cell cycle arrest at the G1 phase in these mutant cells. medchemexpress.com

Interactive Data Table: In Vitro Activity of this compound

Cell LineEGFR Mutation StatusEffect of this compound
H1975L858R/T790MPotent inhibition of proliferation, induction of apoptosis, G1 cell cycle arrest, inhibition of colony formation and cell migration. medchemexpress.com
HCC827Exon 19 DeletionDecreased expression of p-EGFR, P-AKT, P-ERK1/2, induction of apoptosis and G1 cell cycle arrest. medchemexpress.com
A549Wild-Type EGFRWeaker apoptosis-inducing ability compared to mutant cell lines. medchemexpress.com
A431Wild-Type EGFRWeaker apoptosis-inducing ability compared to mutant cell lines. medchemexpress.com

Inhibition of Downstream Signaling: Treatment of H1975 and HCC827 cells with this compound leads to a dose-dependent decrease in the phosphorylation of EGFR, as well as downstream signaling proteins AKT and ERK1/2. medchemexpress.com

Pharmacokinetic Profile

Preclinical studies in male Sprague-Dawley rats have provided initial insights into the pharmacokinetic properties of this compound. Following intravenous administration, the compound exhibited a half-life (T1/2) of 1.76 hours and a maximum concentration (Cmax) of 649.90 ng/mL. medchemexpress.com

Interactive Data Table: Pharmacokinetic Parameters in Rats

ParameterValue (i.v. administration, 1 mg/kg)
T1/2 (h)1.76 ± 0.65 medchemexpress.com
Cmax (ng/mL)649.90 ± 54.71 medchemexpress.com
AUC0-t (h*ng/mL)1036.86 ± 137.03 medchemexpress.com

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound has been evaluated in a xenograft model using H1975 cells. In this in vivo model, daily intraperitoneal administration of the compound resulted in a dose-dependent inhibition of tumor growth, both in terms of volume and weight. medchemexpress.com These findings suggest that the potent in vitro activity of this compound translates to anti-cancer efficacy in a living organism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H28FN7O

Molecular Weight

497.6 g/mol

IUPAC Name

N-[3-[[6-fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]quinazolin-4-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C28H28FN7O/c1-3-26(37)30-21-5-4-6-22(18-21)31-27-24-17-19(29)7-12-25(24)33-28(34-27)32-20-8-10-23(11-9-20)36-15-13-35(2)14-16-36/h3-12,17-18H,1,13-16H2,2H3,(H,30,37)(H2,31,32,33,34)

InChI Key

KDWNVZXLHSMELQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)F)C(=N3)NC5=CC(=CC=C5)NC(=O)C=C

Origin of Product

United States

Discovery and Rational Design Strategies for Egfr T790m/l858r in 2

Conceptual Framework of EGFR Mutant-Selective Inhibitor Development

The primary goal in developing inhibitors for the EGFR T790M/L858R mutant is to achieve high selectivity for the mutated receptor over the wild-type (WT) EGFR. rsc.org Initial EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232), were effective against the L858R activating mutation but lost efficacy when the secondary T790M mutation appeared. nih.govmdpi.com The T790M mutation, where a threonine residue is replaced by a larger methionine in the ATP-binding pocket, confers resistance through two main mechanisms: it sterically hinders the binding of first-generation inhibitors and increases the receptor's affinity for ATP, making it harder for competitive inhibitors to be effective. mdpi.comoncotarget.com

This clinical challenge established a clear conceptual framework for drug development: to design molecules that can either accommodate or exploit the altered topography of the T790M mutant binding site while having a lower affinity for WT EGFR to minimize toxic side effects. niscpr.res.inrsc.orgbiomolther.org Third-generation inhibitors, like osimertinib (B560133), successfully addressed this by forming an irreversible covalent bond with a cysteine residue (C797) near the ATP-binding site, a strategy effective against the T790M mutation. niscpr.res.inmdpi.com

However, the subsequent emergence of a C797S mutation, which prevents this covalent bonding, created a new layer of resistance, particularly for irreversible inhibitors. mdpi.comoncotarget.combiomolther.org This necessitated a shift towards developing non-covalent, reversible inhibitors and allosteric inhibitors as fourth-generation therapies. oncotarget.comresearchgate.netacs.org The design of EGFR T790M/L858R-IN-2, a potent reversible inhibitor, fits within this framework of creating highly selective, non-covalent agents that can effectively target the double mutant kinase. nih.govmedchemexpress.com

Structure-Based Drug Design Approaches

The rational design of inhibitors targeting the EGFR T790M/L858R double mutant has been heavily reliant on a deep understanding of the structural and dynamic differences between the mutant and wild-type kinases. niscpr.res.inaacrjournals.org Structure-based drug design (SBDD) leverages this knowledge to create compounds with high affinity and selectivity.

Ligand-Based Design Methodologies (e.g., Pharmacophore Mapping)

In the absence of a receptor structure or to complement receptor-based methods, ligand-based design focuses on the properties of known active molecules (ligands). researchgate.netbohrium.com Pharmacophore mapping is a key technique in this approach, identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. researchgate.netnih.gov

For EGFR T790M/L858R inhibitors, pharmacophore models are constructed using a set of known potent inhibitors. researchgate.netbohrium.com These models define the crucial interaction points, such as hydrogen bonds with hinge region residues like Met793 and hydrophobic interactions with residues like Val726 and Ala743. researchgate.net Once a pharmacophore model is validated, it can be used as a 3D query to rapidly screen large virtual libraries of compounds to find novel scaffolds that match the required features. researchgate.netbohrium.com More advanced methods, such as dynamic pharmacophore mapping, account for the inherent flexibility of the protein to refine the design of mutant-selective inhibitors. aacrjournals.org

Receptor-Based Design Methodologies (e.g., Molecular Docking, X-ray Crystallography)

Receptor-based design relies on the three-dimensional structure of the target protein, which for EGFR T790M/L858R has been extensively studied. nih.govacs.org X-ray crystallography has been instrumental, providing high-resolution structures of the mutant kinase domain, often in complex with various inhibitors. nih.govoncotarget.comacs.orgresearchgate.net These crystal structures have revealed critical insights, such as how the bulky methionine at position 790 alters the shape and properties of the binding pocket and how different inhibitors can be accommodated. nih.govacs.org

This structural information is the foundation for molecular docking, a computational technique used to predict the preferred binding mode and affinity of a ligand to the protein target. tandfonline.comtandfonline.comnih.gov In the discovery process for EGFR T790M/L858R inhibitors, docking is used to screen virtual compound libraries, prioritize candidates for synthesis, and rationalize the structure-activity relationships (SAR) of a series of compounds. rsc.orgresearchgate.netmdpi.com For example, docking studies can verify that a designed molecule makes key interactions with hinge residues and fits within the pocket altered by the M790 residue. larvol.com

Computational Chemistry and In Silico Screening in Lead Identification

Computational chemistry provides a suite of tools that accelerate the drug discovery process, collectively known as in silico screening. tandfonline.com This approach integrates both ligand-based and receptor-based methods to identify and optimize lead compounds. High-Throughput Virtual Screening (HTVS) allows for the rapid computational screening of millions of compounds against the EGFR T790M/L858R target structure. researchgate.nettandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. nih.govresearchgate.net By building mathematical models that correlate the chemical structures of a set of molecules with their biological activities, QSAR can predict the potency of new, unsynthesized compounds. acs.orgnih.gov Furthermore, molecular dynamics (MD) simulations are employed to analyze the physical movements of the protein-ligand complex over time, providing insights into the stability of the binding and the dynamic nature of the interactions. researchgate.netacs.orgtandfonline.comtandfonline.com These computational techniques were crucial in identifying potent inhibitors from natural product libraries and other chemical databases. rsc.orgresearchgate.netnih.gov

Artificial Intelligence (AI) and Machine Learning Applications in Drug Discovery

AI and machine learning (ML) are increasingly being applied to overcome challenges in drug discovery. acs.orgacs.org In the context of EGFR T790M/L858R inhibitors, ML algorithms like support vector machines (SVM) and deep neural networks (DNN) are trained on large datasets of compounds with known activities. researchgate.netacs.org These trained models can then perform several tasks: predict the inhibitory activity of novel molecules, classify compounds as active or inactive, and identify the key molecular features (descriptors) that are most important for potent inhibition. researchgate.netacs.orgtandfonline.com

ML-guided approaches have successfully identified hit compounds targeting EGFR T790M/L858R. researchgate.nettandfonline.com For instance, ML can be combined with virtual screening to filter vast compound libraries more intelligently, reducing false positives and focusing on candidates with a higher probability of success. rsc.orgtandfonline.com This synergy of AI and traditional computational methods represents a powerful strategy for designing the next generation of highly selective kinase inhibitors. aacrjournals.org

Synthetic Routes and Chemical Modifications Driving Compound Development

The development of specific inhibitors like this compound involves iterative cycles of chemical synthesis and biological testing, guided by the design strategies outlined above. The synthetic process often begins with a core chemical scaffold known to have affinity for the kinase hinge region. nih.govresearchgate.net Common scaffolds for EGFR inhibitors include quinazolines, pyrimidines, and purines. nih.govbohrium.com

For example, research into pyrrolo[3,2-d]pyrimidine-based inhibitors started with a known scaffold that was subsequently modified to improve its activity against the T790M/L858R mutant. nih.govresearchgate.net In one instance, chemists rationally designed an analogue with a Michael acceptor group, intending to form a covalent bond with C797; however, this particular modification did not yield significant inhibition of the double mutant, providing valuable structural insights for designing non-covalent inhibitors instead. nih.govresearchgate.net

Another study detailed the synthesis of three types of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as covalent inhibitors. bohrium.com By strategically replacing a commonly used phenoxyl moiety with a piperidine-4-oxyl group and introducing fused rings to the pyrimidine (B1678525) core, researchers were able to explore new structure-activity relationships and develop compound 9i , which showed excellent potency against the EGFR T790M/L858R kinase. bohrium.com A general synthesis route for sulfonamide-containing pyrimidine derivatives targeting mutant EGFR has also been documented. dovepress.com These examples highlight the crucial role of synthetic chemistry in systematically modifying and optimizing lead compounds to achieve the desired potency and selectivity profile.

Research Findings and Inhibitor Potency

The rational design strategies described have led to the identification of several potent inhibitors against the EGFR T790M/L858R double mutant. The data below showcases the inhibitory concentration (IC₅₀) values for select compounds, demonstrating their efficacy.

Table 1: Inhibitory Activity of Selected Compounds against EGFR Mutants

Compound Target IC₅₀ Reference
This compound EGFR T790M/L858R 3.5 nM medchemexpress.com
EGFR WT 1290 nM medchemexpress.com
Compound 9i EGFR T790M/L858R 4.902 nM bohrium.com
T6496 EGFR T790M/L858R 3.30 µM tandfonline.com
EAI045 EGFR L858R/T790M 3 nM mdpi.com
CPD4 EGFR L858R/T790M/C797S 3.04 nM mdpi.com

| TAK-285 | EGFR T790M/L858R | 8400 nM | nih.gov |

Table 2: Computational and Design Methodologies Utilized in Inhibitor Discovery

Methodology Application in EGFR T790M/L858R Inhibitor Design References
X-ray Crystallography Determined 3D structure of the mutant kinase, revealing binding site alterations. nih.govoncotarget.comacs.orgresearchgate.net
Molecular Docking Predicted binding modes and affinities of potential inhibitors to the target site. tandfonline.comnih.govrsc.orgresearchgate.netmdpi.com
Pharmacophore Mapping Identified essential chemical features required for inhibitor activity to screen libraries. researchgate.netbohrium.comresearchgate.netnih.gov
Virtual Screening Rapidly screened large compound databases to identify initial hit compounds. researchgate.nettandfonline.comtandfonline.com
Molecular Dynamics Simulated the stability and dynamics of the inhibitor-protein complex over time. researchgate.netacs.orgtandfonline.comtandfonline.com
Machine Learning / AI Predicted compound activity, classified inhibitors, and guided rational design. researchgate.netrsc.orgacs.orgacs.orgtandfonline.com

| QSAR | Developed models to correlate chemical structure with biological inhibitory activity. | nih.govresearchgate.netacs.orgnih.gov |

Identification of Novel Scaffolds and Chemical Classes (e.g., Pyrrolopyrimidine, Pyrimidine Derivatives)

The quest for potent and selective inhibitors for the drug-resistant EGFR T790M/L858R mutant has led researchers to explore various chemical scaffolds beyond the initial quinazoline-based structures of first-generation inhibitors. nih.gov Among the most successful are those based on pyrimidine and its fused heterocyclic systems, such as pyrrolopyrimidine. frontiersin.org These core structures serve as a foundation for building molecules that can effectively bind to the ATP-binding site of the mutant EGFR kinase, even with the steric hindrance introduced by the T790M "gatekeeper" mutation. nih.govresearchgate.net

Pyrimidine Derivatives: The pyrimidine scaffold is a key feature in many EGFR inhibitors. nih.gov Researchers have systematically modified this core to enhance potency and selectivity for the T790M/L858R mutant. For instance, a series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives were designed and synthesized based on the structure of existing third-generation inhibitors. nih.gov This effort led to the identification of compound L-18, which demonstrated significant inhibitory activity (81.9%) against the EGFR T790M/L858R kinase. nih.gov Similarly, another study focused on pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives, designing them to occupy a specific sub-pocket (S2) in the kinase domain. acs.org This strategy yielded compound 20g, which showed potent inhibition of the EGFR L858R/T790M mutant at a subnanomolar level and displayed significant tumor suppression in preclinical models. acs.org Other modifications include the development of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, which aimed to replace commonly used moieties to explore new structure-activity relationships, resulting in compounds with potent kinase suppression. bohrium.com

Pyrrolopyrimidine Derivatives: The pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds have also been extensively investigated. frontiersin.orgnih.gov These fused rings offer a rigid framework for optimizing interactions with the target kinase. nih.govresearchgate.net Structure-based design approaches using X-ray crystallography have provided detailed insights into how these molecules bind to both wild-type and mutant EGFR. nih.govresearchgate.netacs.org For example, crystal structures of pyrrolo[3,2-d]pyrimidine inhibitors in complex with the T790M/L858R double mutant revealed that the methionine at position 790 can adopt different conformations to accommodate various inhibitors. nih.govresearchgate.net This structural flexibility has been exploited to design both reversible and irreversible inhibitors. Researchers have developed covalent inhibitors based on the pyrrolopyrimidine scaffold that show high activity against the multi-drug resistant EGFR-L858R/T790M/C797S mutant due to a highly reversible binding character. nih.govrub.deresearchgate.net One such study identified a reversible pyrrolo[3,2-d]pyrimidine inhibitor, compound 4, which showed activity against both wild-type EGFR and the T790M/L858R double mutant. acs.org

CompoundScaffoldTarget EGFR MutantIC50 (nM)Source
L-18 2,4-dichloro-6-methylpyrimidineT790M/L858R0.65 µM (Cell IC50) nih.gov
20g Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dioneL858R/T790M<1 acs.org
9i 2-arylamino-4-(piperidin-4-yloxy)pyrimidineT790M/L858R4.902 bohrium.com
Compound 10b PyrrolopyrimidineL858R/T790M26 nih.gov
Compound 17a PyrrolopyrimidineL858R/T790M4.0 nih.gov
Neratinib (3) Pyrrolo[3,2-d]pyrimidineT790M/L858R2.1 nih.govacs.org
Compound 4 Pyrrolo[3,2-d]pyrimidineT790M/L858R2.8 acs.org

Design of Allosteric Inhibitors Targeting Mutant EGFR

A significant challenge in targeting ATP-competitive sites is the high degree of conservation across kinases, which can lead to off-target effects. Allosteric inhibitors, which bind to a site distinct from the active ATP-binding pocket, offer an alternative and highly attractive therapeutic strategy. nih.govresearchgate.net These inhibitors function by inducing a conformational change in the kinase that locks it in an inactive state. nih.gov

The design of allosteric inhibitors for mutant EGFR has focused on a pocket created by the outward displacement of a key structural element, the αC-helix, in the inactive conformation of the kinase. nih.gov This approach is particularly promising for overcoming resistance mutations. For example, the allosteric inhibitor EAI045 was found to be effective against the T790M mutation. aacrjournals.orgacs.org

Building on this, further structure-activity relationship (SAR) explorations have been conducted to improve the potency of allosteric scaffolds. nih.govresearchgate.net One study reported the identification of a hit compound acting as a type III allosteric inhibitor of the L858R/T790M double mutant EGFR. nih.govresearchgate.net Subsequent optimization led to the development of analogs with improved inhibitory activity against the double mutant EGFR and interesting antiproliferative activity against cancer cells expressing this mutation. nih.govresearchgate.net Another research effort led to the development of JBJ-04-125-02, an allosteric inhibitor that exhibited subnanomolar potency against EGFR L858R/T790M in biochemical assays. aacrjournals.org A novel strategy has also emerged involving the design of "two-in-one" inhibitors that simultaneously occupy both the traditional (orthosteric) ATP site and the nearby allosteric site, which has shown potent enzymatic inhibition of mutant EGFR. nih.gov

CompoundTypeTarget EGFR MutantIC50 (nM)Source
EAI045 AllostericL858R/T790M24 aacrjournals.org
JBJ-04-125-02 AllostericL858R/T790M0.26 aacrjournals.org
Compound 4 (Allosteric Hit) AllostericT790M/L858R6200 (EC50) nih.govresearchgate.net
Compound 2a Orthosteric/Allosteric HybridL858R/T790M~5-32 nih.gov

Molecular and Biochemical Mechanisms of Action of Egfr T790m/l858r in 2

Binding Affinity and Selectivity Profile for EGFR T790M/L858R Double Mutant

Research demonstrates that EGFR T790M/L858R-IN-2 is a potent inhibitor of the EGFR T790M/L858R double mutant. medchemexpress.com Its efficacy is highlighted by a half-maximal inhibitory concentration (IC₅₀) of 3.5 nM against the mutant receptor. medchemexpress.com

A key characteristic of this compound is its high selectivity for the mutant EGFR over the wild-type (WT) form. medchemexpress.com The compound exhibits a significantly lower affinity for WT EGFR, with an IC₅₀ value of 1290 nM. medchemexpress.com This represents a selectivity ratio of over 368-fold in favor of the T790M/L858R mutant. This selectivity is crucial as inhibition of WT EGFR is often associated with dose-limiting toxicities. biomolther.orgbiomolther.org Further studies in cell lines with WT EGFR (A549 and A431 cells) showed only a weak inhibitory effect on EGF-induced EGFR phosphorylation, reinforcing its mutant-sparing profile. medchemexpress.com

Inhibitory Activity of this compound

TargetIC₅₀ (nM)
EGFRT790M/L858R3.5
EGFRWT1290

Data sourced from MedChemExpress. medchemexpress.com

Most small-molecule inhibitors targeting the EGFR kinase domain function as ATP-competitive agents, binding reversibly or irreversibly to the ATP-binding site. nih.govtargetedonc.com The T790M mutation poses a significant challenge for these inhibitors because it increases the receptor's affinity for ATP, restoring it to near wild-type levels and making it more difficult for drugs to compete for binding. nih.govtargetedonc.comnih.govdovepress.comtandfonline.com To be effective, ATP-competitive inhibitors must either bind with extremely high potency or form covalent bonds to overcome the enhanced ATP affinity. nih.govoncotarget.com While specific mechanistic studies on the binding mode of this compound are not detailed, its action as a kinase inhibitor targeting this site is consistent with an ATP-competitive mechanism of action.

Differentiation from Wild-Type EGFR Inhibition

Inhibition of EGFR Autophosphorylation and Downstream Signaling Pathways

Activation of EGFR leads to its autophosphorylation and the subsequent engagement of downstream signaling pathways critical for cell survival and proliferation, primarily the PI3K/Akt and MAPK/ERK pathways. nih.govdovepress.comersnet.org this compound has been shown to effectively suppress these signaling cascades. medchemexpress.com In studies using H1975 and HCC827 cells, which harbor EGFR mutations, treatment with the compound led to a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR). medchemexpress.com This indicates a direct inhibition of the receptor's kinase activity.

The PI3K/Akt pathway is a crucial downstream effector of EGFR signaling that promotes cell survival. dovepress.comersnet.org The constitutive activation of this pathway is a hallmark of EGFR-mutant cancers. nih.govamegroups.org this compound effectively modulates this pathway by decreasing the expression of phosphorylated Akt (P-AKT) in a dose-dependent manner in H1975 and HCC827 cancer cells. medchemexpress.com This inhibition of Akt activation disrupts the pro-survival signals mediated by the receptor. medchemexpress.com

The MAPK/ERK pathway is another major signaling route activated by EGFR, playing a key role in cell proliferation. nih.govdovepress.comamegroups.org this compound demonstrates a clear impact on this cascade. medchemexpress.com Treatment of H1975 and HCC827 cells with the inhibitor resulted in a dose-dependent reduction in the levels of phosphorylated ERK1/2 (P-ERK1/2). medchemexpress.com By suppressing both the PI3K/Akt and MAPK/ERK pathways, the compound effectively blocks the key oncogenic signals driven by the mutant EGFR, leading to the induction of apoptosis and cell cycle arrest in the G1 phase. medchemexpress.com

Effect of this compound on Downstream Signaling

ProteinEffectCell Lines
p-EGFRDecreased ExpressionH1975, HCC827
p-AktDecreased ExpressionH1975, HCC827
p-ERK1/2Decreased ExpressionH1975, HCC827

Summary of findings from in vitro studies. medchemexpress.com

Modulation of PI3K/Akt Pathway Components

Molecular Interactions within the ATP-Binding Pocket of Mutant EGFR

The ATP-binding pocket of the EGFR kinase domain is the target for most EGFR inhibitors. rsc.org This pocket consists of several key regions, including an adenine (B156593) binding region, hydrophobic regions, and a phosphate-binding region. rsc.org The T790M "gatekeeper" mutation, which substitutes a smaller threonine residue for a bulkier methionine, is located at the entrance to a hydrophobic pocket. nih.gov This change was initially thought to cause resistance via steric hindrance, but a primary mechanism is the increased affinity for ATP, which outcompetes first-generation inhibitors. nih.govnih.govfrontiersin.orgoncotarget.com

Effective inhibition of the T790M/L858R mutant requires specific molecular interactions that can overcome this high ATP affinity. Third-generation inhibitors often achieve this by forming a covalent bond with the Cysteine 797 (Cys797) residue located within the ATP-binding site. biomolther.orgoncotarget.com While detailed crystallographic data for this compound is not available, its high potency and selectivity suggest an optimized interaction within the unique conformational and electrostatic environment of the mutant receptor's ATP-binding pocket, allowing it to effectively compete with ATP and inhibit kinase function.

Role of Specific Residues (e.g., Threonine 790, Leucine 858)

The efficacy of this compound is intrinsically linked to its ability to counteract the effects of two key mutations in the EGFR kinase domain: L858R and T790M.

The Leucine 858 to Arginine (L858R) mutation is one of the most common activating mutations in EGFR. ersnet.orgpnas.org Located in the activation loop of the kinase domain, this mutation destabilizes the inactive conformation of EGFR, leading to a shift towards the active state. ersnet.orgpnas.org This results in constitutive, ligand-independent activation of the receptor and its downstream signaling pathways, promoting uncontrolled cell proliferation. frontiersin.org Interestingly, the L858R mutation also initially sensitizes the receptor to first-generation tyrosine kinase inhibitors (TKIs) by lowering its affinity for ATP, making it easier for these drugs to compete for the ATP-binding site. pnas.org

The Threonine 790 to Methionine (T790M) mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. ersnet.orgamegroups.org Threonine 790 is known as the "gatekeeper" residue, situated at the entrance of a hydrophobic pocket within the ATP-binding cleft. amegroups.orgnih.gov The substitution of the smaller threonine with the bulkier methionine residue was initially thought to cause resistance by sterically hindering the binding of inhibitors. nih.gov However, a primary mechanism of resistance conferred by the T790M mutation is the significant increase in the receptor's affinity for ATP. nih.govtargetedonc.com This heightened ATP affinity makes it much more difficult for ATP-competitive inhibitors to bind and block the receptor's activity. nih.govtargetedonc.com When the T790M mutation occurs on the same allele as an activating mutation like L858R (a configuration known as being in cis), it creates a drug-resistant, constitutively active enzyme that drives tumor progression despite initial treatment. ersnet.orgaacrjournals.org The T790M/L858R double mutant, therefore, presents a significant clinical challenge. frontiersin.org

The compound this compound is specifically designed to be potent against this double mutant, as demonstrated by its inhibitory concentrations.

CompoundTargetIC50 (nM)
This compoundEGFR (T790M/L858R)3.5
EGFR (WT)1290

Data sourced from MedChemExpress. medchemexpress.com

Covalent vs. Reversible Binding Characteristics

To overcome the high ATP affinity conferred by the T790M mutation, many third-generation EGFR inhibitors have been developed as covalent inhibitors . aacrjournals.orgbiomolther.org These inhibitors typically contain a reactive group, such as an acrylamide (B121943) moiety, which forms an irreversible covalent bond with a specific cysteine residue (Cys797) located near the ATP-binding pocket of EGFR. aacrjournals.orgbiomolther.org This covalent bond formation allows the inhibitor to permanently block the receptor's activity, a strategy that is not dependent on a reversible equilibrium with the high intracellular concentrations of ATP. targetedonc.com This approach has proven effective against the T790M resistance mutation. aacrjournals.orgbiomolther.org

While the specific binding mode of this compound is not explicitly detailed in all public-facing documents, the development of potent inhibitors for the T790M/L858R mutant has heavily relied on covalent inhibition strategies. nih.gov For instance, compounds with a pyrimidine (B1678525) scaffold, similar to many third-generation inhibitors, have been designed to covalently target Cys797. aacrjournals.orgnih.gov The dramatic difference in potency of this compound against the mutant versus the wild-type EGFR suggests a highly targeted mechanism, characteristic of these advanced inhibitors. medchemexpress.com

In contrast, reversible inhibitors bind to their target through non-covalent interactions, such as hydrogen bonds and van der Waals forces. frontiersin.org While first-generation TKIs were reversible, their efficacy was limited by the T790M mutation. targetedonc.com However, the emergence of a tertiary mutation, C797S, which replaces the cysteine residue required for covalent binding, has led to resistance against covalent inhibitors. amegroups.org This has spurred the development of a new generation of potent, non-covalent reversible inhibitors that can effectively target EGFR even in the presence of the C797S mutation. nih.gov These reversible inhibitors are designed to have a very high affinity for the mutant EGFR, allowing them to outcompete ATP without forming a permanent bond. nih.gov

The landscape of EGFR inhibition is a continuous evolution, with both covalent and reversible strategies being refined to address ongoing challenges of drug resistance.

Preclinical Efficacy and Cellular Pharmacodynamics of Egfr T790m/l858r in 2

In Vitro Cellular Activity and Biological Effects

The in vitro efficacy of EGFR T790M/L858R-IN-2 has been evaluated through its impact on various cellular processes critical to cancer progression.

Inhibition of Cancer Cell Proliferation and Viability

This compound has shown potent and selective inhibitory effects on the proliferation of cancer cells harboring the EGFR T790M/L858R double mutation. medchemexpress.com Studies have demonstrated its ability to significantly reduce the viability of these resistant cancer cells. For instance, in Ba/F3 cells engineered to express EGFR L858R/T790M, the compound wighteone (B192679), a natural product identified as a potential EGFR inhibitor, showed an IC50 value of 1.88 μM. jcancer.org Similarly, in the human NSCLC cell line NCI-H1975, which endogenously expresses the L858R/T790M mutation, wighteone exhibited an IC50 of 5.70 μM. jcancer.org Another novel inhibitor, DY3002, demonstrated a remarkable IC50 of 0.037 μM in H1975 cells. mdpi.com

The compound CO-1686 also displayed potent inhibition of proliferation in NSCLC cells with the L858R/T790M double mutation, with GI50 values ranging from 7 to 32 nM. nih.gov In contrast, its effect on cells with wild-type EGFR was significantly lower, with a GI50 of 547 nM in A431 cells, highlighting its selectivity for the mutant receptor. nih.gov

CompoundCell LineEGFR MutationIC50/GI50 (µM)
WighteoneBa/F3L858R/T790M1.88
WighteoneNCI-H1975L858R/T790M5.70
DY3002H1975L858R/T790M0.037
CO-1686NCI-H1975L858R/T790M0.007-0.032

Induction of Apoptosis and Cell Cycle Arrest (e.g., G1 phase)

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. medchemexpress.com Treatment with this class of inhibitors leads to a dose-dependent increase in apoptosis in H1975 and HCC827 cells. medchemexpress.com For example, treatment with this compound for 48 hours resulted in a significant induction of apoptosis in a dose-dependent manner in both H1975 and HCC827 cells. medchemexpress.com

Furthermore, the compound effectively arrests the cell cycle in the G1 phase. medchemexpress.com In H1975 and HCC827 cells, treatment led to G0/G1 phase ratios of approximately 80.5% and 81.1%, respectively. medchemexpress.com This indicates a potent ability to halt cell cycle progression and prevent further proliferation of the cancer cells. Some studies have also noted that while effective in mutant cells, the apoptosis-inducing ability was weaker in cells with wild-type EGFR, such as A549 and A431 cells. medchemexpress.com

Effects on Cell Migration and Colony Formation

The metastatic potential of cancer cells is closely linked to their ability to migrate. This compound has demonstrated the capacity to inhibit cell migration in a dose-dependent manner. medchemexpress.com Studies have also shown that the double mutant T790M/L858R significantly enhances invasion and migration in vitro. frontiersin.org

In addition to migration, the ability of cancer cells to form colonies, a measure of their self-renewal and tumorigenic potential, is also curtailed by this compound. Treatment with the compound for 14 days resulted in a dose-dependent inhibition of colony formation. medchemexpress.com Another study using wighteone also confirmed inhibitory effects on colony formation. jcancer.org

Assessment in Specific Mutant Cell Lines (e.g., H1975, HCC827, PC-9/GR)

The efficacy of this compound has been validated in several key NSCLC cell lines that harbor relevant EGFR mutations. The NCI-H1975 cell line, which contains the L858R activating mutation and the T790M resistance mutation, is a primary model for studying third-generation EGFR inhibitors. nih.govaacrjournals.org Studies consistently show that this compound and similar compounds potently inhibit proliferation and signaling in H1975 cells. medchemexpress.comaacrjournals.org

The HCC827 cell line, which has an exon 19 deletion, is sensitive to first-generation TKIs. However, resistant clones like HCC827-EPR that acquire the T790M mutation have been used to test the efficacy of newer inhibitors. nih.gov PC-9 cells, also harboring an exon 19 deletion, and their gefitinib-resistant subline, PC-9/GR (which acquires the T790M mutation), are another important model system. aacrjournals.org this compound and its analogs have demonstrated substantial efficacy in these T790M-positive cell lines. aacrjournals.org

In Vivo Anti-Tumor Efficacy in Preclinical Models

The promising in vitro results of this compound have been translated into significant anti-tumor activity in preclinical animal models.

Xenograft Models (e.g., Patient-Derived Xenografts (PDX), Cell-Derived Xenografts (CDX))

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. In cell-derived xenograft (CDX) models using H1975 cells, oral administration of compounds like GNS-1481 and GNS-1486 led to sustained tumor regressions. aacrjournals.org Similarly, in a PC-9/GR CDX model, these compounds also demonstrated substantial efficacy. aacrjournals.org Another compound, CO-1686, caused dose-dependent and significant tumor growth inhibition in an NCI-H1975 xenograft model. nih.gov

Patient-derived xenograft (PDX) models, which are considered more clinically relevant, have also been employed. In a PDX model derived from an EGFR Del19 mutant NSCLC patient, YH25448, an irreversible EGFR-TKI, showed potent tumor regression. genosco.co.kr CO-1686 also induced tumor regressions in a patient-derived lung tumor xenograft model harboring the L858R/T790M mutation. nih.gov These in vivo studies underscore the potential of this class of inhibitors to overcome T790M-mediated resistance and provide a therapeutic benefit.

CompoundXenograft ModelEGFR MutationOutcome
GNS-1481/GNS-1486H1975 (CDX)L858R/T790MSustained tumor regressions
GNS-1481/GNS-1486PC-9/GR (CDX)Del19/T790MSubstantial efficacy
CO-1686NCI-H1975 (CDX)L858R/T790MDose-dependent tumor growth inhibition
YH25448PDXDel19Potent tumor regression
CO-1686PDXL858R/T790MTumor regressions

Transgenic Mouse Models of EGFR-Mutant Lung Cancer

To investigate the role of the EGFR T790M mutation in lung tumorigenesis and its resistance to kinase inhibitors, researchers have developed transgenic mouse models. plos.orgaacrjournals.org These models allow for the study of tumor development and the evaluation of therapeutic agents in a system that mimics human lung adenocarcinoma. plos.orgaacrjournals.org

A common approach involves a tetracycline-inducible (tet-inducible) system. aacrjournals.org This system utilizes bitransgenic mice where one transgene expresses a reverse tetracycline (B611298) transactivator (rtTA) specifically in lung epithelial cells (Clara cell secretory protein, or CCSP). aacrjournals.org The second transgene contains the EGFR mutant allele under the control of a tetracycline-responsive promoter. plos.org By administering doxycycline (B596269) (a tetracycline analog) to these mice, the expression of the mutant EGFR is turned on, leading to the development of lung adenocarcinomas. plos.orgnih.gov

Researchers have created several relevant transgenic lines, including those that express:

EGFRT790M alone. aacrjournals.org

EGFRL858R+T790M , which combines the drug-sensitive L858R mutation with the T790M resistance mutation. plos.orgaacrjournals.org

These models have demonstrated that the resulting lung adenocarcinomas are dependent on the mutant EGFR for their maintenance. aacrjournals.org Tumors driven by EGFRL858R+T790M have been shown to be resistant to first-generation EGFR inhibitors like erlotinib (B232). plos.orgaacrjournals.org The development of these mouse models provides a crucial platform for the preclinical evaluation of novel inhibitors designed to overcome T790M-mediated resistance. plos.orgaacrjournals.orgnih.gov

Evaluation of Tumor Growth Inhibition and Regression

The preclinical efficacy of this compound has been evaluated, demonstrating its potential to inhibit tumor growth. In vivo studies have shown that this compound inhibits tumor growth in a dose-dependent manner. medchemexpress.com

Detailed findings from in vivo studies indicate that daily intraperitoneal administration of the compound leads to a reduction in tumor proliferation.

CompoundDose (mg/kg)Administration RouteFrequencyObserved EffectCitation
This compound5i.p.DailyDose-dependent tumor growth inhibition medchemexpress.com
This compound10i.p.DailyDose-dependent tumor growth inhibition medchemexpress.com
This compound20i.p.DailyDose-dependent tumor growth inhibition medchemexpress.com

This compound is a potent and selective inhibitor of the EGFRT790M/L858R mutant, with significantly less activity against wild-type (WT) EGFR. medchemexpress.com Its mechanism of action involves the downregulation of key signaling pathways, as it has been shown to decrease the expression of phosphorylated EGFR (p-EGFR), as well as downstream effectors p-AKT and p-ERK1/2. medchemexpress.com Furthermore, this compound has been observed to induce apoptosis and cause cell cycle arrest in the G1 phase in cancer cell lines. medchemexpress.com

Mechanisms of Resistance to Egfr T790m/l858r Inhibitors and Overcoming Strategies

Acquired Resistance Pathways to Third-Generation EGFR TKIs

Resistance to third-generation EGFR TKIs is a multifaceted process involving both on-target EGFR-dependent alterations and EGFR-independent mechanisms that bypass the need for EGFR signaling. spandidos-publications.comtumorsci.org

The most prevalent on-target resistance mechanism to third-generation covalent EGFR inhibitors, such as osimertinib (B560133), is the acquisition of a tertiary mutation in the EGFR kinase domain. nih.govnih.gov

C797S Mutation: The cysteine residue at position 797 (C797) is the site of covalent binding for irreversible third-generation TKIs. A mutation substituting this cysteine with serine (C797S) prevents this covalent bond from forming, thereby sterically hindering the inhibitor's binding and rendering it ineffective. nih.govnih.gov The C797S mutation is one of the most frequently observed mechanisms of acquired resistance to osimertinib. nih.govfirstwordpharma.com

Other Tertiary Mutations: Besides C797S, other less frequent tertiary mutations have been identified in patients who have developed resistance to third-generation TKIs. These include mutations at positions L718 (e.g., L718V/Q), G724 (e.g., G724S), L792 (e.g., L792H/F), and G796 (e.g., G796S/R). frontiersin.orgamegroups.orgresearchgate.netmdpi.com The L718V mutation, for instance, has been shown to confer resistance to osimertinib while potentially retaining sensitivity to second-generation TKIs like afatinib (B358). researchgate.netamegroups.org

Tumor cells can develop resistance by activating alternative signaling pathways that bypass their dependence on EGFR. This allows for continued cell proliferation and survival despite effective EGFR inhibition. spandidos-publications.comnih.gov

MET Amplification: Amplification of the MET proto-oncogene is a well-established mechanism of resistance to EGFR TKIs, including third-generation inhibitors. spandidos-publications.comd-nb.infomdpi.com Increased MET signaling can activate downstream pathways, such as the PI3K/AKT pathway, independently of EGFR, thereby circumventing the effects of the EGFR inhibitor. d-nb.infomdpi.com

HER2 Alterations: Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases, can also drive resistance. Amplification or activating mutations of HER2 can lead to the activation of downstream signaling cascades, promoting tumor growth in the presence of an EGFR TKI. spandidos-publications.commdpi.comfrontiersin.org

In some cases, resistance to EGFR TKIs can manifest as a change in the tumor's histology. ilcn.orgfrontiersin.orgmdpi.com The most common form of this is the transformation of NSCLC adenocarcinoma into small-cell lung cancer (SCLC). ilcn.orgamegroups.orgnih.gov This transformation is a significant clinical challenge as SCLC has a different biology and treatment paradigm compared to NSCLC. Less frequently, transformation to squamous cell carcinoma has also been reported. frontiersin.orgnih.gov

The MAPK and PI3K/AKT pathways are critical downstream signaling cascades that are normally activated by EGFR. oncotarget.commdpi.comnih.gov Acquired mutations or amplifications of key components within these pathways, such as KRAS, BRAF, or PIK3CA, can lead to their constitutive activation, making them independent of upstream EGFR signaling. oncotarget.comamegroups.org This sustained activation of pro-survival and proliferative signals renders the EGFR TKI ineffective. oncotarget.comaacrjournals.org

Histological Transformation

Preclinical Strategies to Circumvent Emerging Resistance

The growing understanding of resistance mechanisms to third-generation EGFR TKIs has spurred the development of novel therapeutic strategies, with a significant focus on the development of fourth-generation inhibitors.

Fourth-generation EGFR TKIs are being specifically designed to overcome the limitations of their predecessors, particularly the resistance conferred by the C797S mutation. mdpi.comnih.govrsc.org These inhibitors are being developed with different mechanisms of action, including reversible, non-covalent inhibitors and allosteric inhibitors. amegroups.orgnih.gov

Preclinical research has identified several promising fourth-generation EGFR inhibitors:

BLU-945: This compound has demonstrated potent and selective inhibition of EGFR with double (T790M) and triple (T790M/C797S) mutations while sparing wild-type EGFR. mdpi.comresearchgate.net

BBT-176: An orally available, reversible ATP-competitive inhibitor that has shown potent efficacy against EGFR mutants harboring the C797S mutation. amegroups.org

TQB-3804: In vitro studies have indicated its ability to target EGFR with T790M/C797S mutations. amegroups.org

JND3229: This compound has shown promising anti-tumor activity against EGFR L858R/T790M/C797S mutations. amegroups.org

H002: A highly selective fourth-generation inhibitor that has demonstrated activity against single, double, and triple EGFR mutants. aacrjournals.org

TRX-221: This novel inhibitor has shown potent activity against multiple EGFR mutants, including those with the C797S mutation, in both in vitro and in vivo models. aacrjournals.org

STX-241: A CNS-penetrant inhibitor designed to target C797S resistance mutations. biospace.com

THE-349: A mutant-selective, CNS-active inhibitor with potent activity against all major classes of EGFR activating and resistance mutations. aacrjournals.org

These next-generation inhibitors offer hope for patients who have developed resistance to third-generation TKIs, with several candidates advancing into early-phase clinical trials. firstwordpharma.commdpi.comamegroups.org

Interactive Data Tables

Table 1: Mechanisms of Acquired Resistance to Third-Generation EGFR TKIs

Resistance Mechanism Category Specific Mechanism Frequency (Approximate) References
Tertiary EGFR Mutations C797S7-26% nih.govamegroups.org
L718V/QRare frontiersin.orgresearchgate.netamegroups.org
G724SRare amegroups.orgmdpi.com
Bypass Pathway Activation MET Amplification15-20% spandidos-publications.comd-nb.infomdpi.com
HER2 Amplification/Mutation2-5% spandidos-publications.commdpi.comfrontiersin.org
Histological Transformation Small-Cell Lung Cancer (SCLC)3-15% ilcn.orgamegroups.orgnih.gov
Squamous Cell CarcinomaRare frontiersin.orgnih.gov
Downstream Signaling Alterations PIK3CA Mutations~5% oncotarget.comamegroups.org
MAPK Pathway ActivationVariable oncotarget.comamegroups.org

Table 2: Preclinical Fourth-Generation EGFR Inhibitors

Compound Targeted Mutations Key Preclinical Findings References
BLU-945 T790M, C797SPotent and selective inhibition of double and triple EGFR mutants. mdpi.comresearchgate.net
BBT-176 C797S-containing mutantsPotent efficacy against C797S-mediated resistance. amegroups.org
TQB-3804 T790M/C797SIn vitro activity against resistant mutations. amegroups.org
H002 Single, double, and triple EGFR mutantsHigh selectivity and potent anti-tumor effects in preclinical models. aacrjournals.org
TRX-221 Multiple EGFR mutants including C797SPotent inhibition of proliferation in resistant cell lines and anti-tumor effects in vivo. aacrjournals.org
STX-241 C797S with exon 19 del or L858RStrong biochemical inhibition and in vivo anti-tumor activity, CNS penetrant. biospace.com
THE-349 All major EGFR activating and resistance mutationsPotent single-agent activity against all major mutant classes, CNS-active. aacrjournals.org

Combination Therapeutic Approaches (e.g., with other TKIs, PROTACs, or Antibodies)

Combining therapeutic agents with different mechanisms of action is a cornerstone strategy to overcome drug resistance, enhance efficacy, and delay the emergence of new resistance mutations. For inhibitors targeting the EGFR T790M/L858R mutation, several combination approaches are under investigation.

Combination with other Tyrosine Kinase Inhibitors (TKIs)

Pairing EGFR T790M/L858R inhibitors with other TKIs that target alternative or downstream signaling pathways can create a synergistic antitumor effect. Research has shown that combining a mutant-selective EGFR-TKI with an inhibitor of a bypass pathway, such as MET, can be effective. For instance, the combination of the mutant-selective EGFR-TKI WZ4002 with the MET-TKI E7050 has been shown to overcome erlotinib (B232) resistance driven by MET amplification or HGF overexpression in cells also harboring the T790M mutation. aacrjournals.org

A notable example involves the potent and selective inhibitor Egfr T790M/L858R-IN-2 (also identified as compound 28f). medchemexpress.comnih.gov This compound demonstrates strong inhibitory activity against the EGFR L858R/T790M mutant (IC₅₀ = 3.5 nM) with high selectivity over wild-type EGFR. nih.gov In models where resistance to compound 28f was acquired, a combination with the ACK1 inhibitor dasatinib (B193332) resulted in synergistic antiproliferative efficacy. nih.gov This suggests that blocking downstream or parallel pathways can restore sensitivity to the primary EGFR inhibitor.

Similarly, combining an allosteric EGFR inhibitor (JBJ-04-125-02) with an ATP-competitive inhibitor (osimertinib) has demonstrated enhanced efficacy in vitro and in vivo compared to either agent alone. nih.gov This dual-targeting approach can lead to a more profound inhibition of EGFR signaling and prevent the selection of resistant clones. nih.gov

EGFR InhibitorCombination Partner (TKI)Rationale / MechanismObserved EffectReference
This compound (28f)Dasatinib (ACK1 Inhibitor)Overcome acquired resistance to the primary inhibitor.Synergistic antiproliferative efficacy in resistant cells. nih.gov
WZ4002E7050 (Met-TKI)Inhibit bypass signaling caused by Met amplification or HGF overexpression.Effectively suppressed growth of erlotinib-resistant tumors. aacrjournals.org
JBJ-04-125-02 (Allosteric)Osimertinib (ATP-competitive)Dual targeting of different sites on the EGFR kinase.Increased apoptosis and more effective inhibition of cellular growth. nih.gov

Combination with PROTACs

Proteolysis targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than just inhibiting them. tandfonline.comnih.gov This approach offers a potential solution to overcome resistance by eliminating the mutant EGFR protein entirely. nih.gov EGFR-directed PROTACs have been developed that can effectively degrade various EGFR mutants. tandfonline.com

Researchers have synthesized cereblon (CRBN)-based EGFR PROTACs, such as SIAIS125 and SIAIS126, which are derived from the EGFR inhibitor canertinib (B1668258) and the cereblon ligand pomalidomide. nih.govresearchgate.net These degraders have shown potent and selective degradation of the EGFRL858R+T790M resistant protein in H1975 cancer cells at nanomolar concentrations, with the degradation effect lasting up to 72 hours. nih.gov This strategy not only overcomes resistance but also addresses the non-enzymatic scaffolding functions of the EGFR protein. frontiersin.org

PROTACBasisTargeted EGFR MutantKey FindingsReference
SIAIS125 / SIAIS126Canertinib (EGFR inhibitor) + Pomalidomide (CRBN ligand)EGFRL858R+T790MSelectively degraded mutant EGFR proteins at 30-50 nM; degradation lasted up to 72 hours; induced significant apoptosis. nih.govresearchgate.netmdpi.com
PROTAC 1qRociletinib (EGFR inhibitor) + Pomalidomide (CRBN ligand)EGFR L858R/T790MEffectively and selectively inhibited the growth of cells with EGFR L858R/T790M mutations. mdpi.com

Combination with Antibodies

Antibody-based therapies, which typically target the extracellular domain of EGFR, provide another avenue for combination strategies. The rationale is that while the intracellular kinase domain may harbor resistance mutations like T790M, the extracellular domain often remains unchanged, providing a stable target for antibodies. embopress.org

A significant breakthrough has been the combination of allosteric EGFR inhibitors with the anti-EGFR antibody cetuximab. nih.gov The allosteric inhibitor EAI045, while potent in biochemical assays, is less effective as a single agent in cells because EGFR dimerization renders the allosteric binding site less accessible. nih.gov Cetuximab works by blocking this dimerization, thereby rendering the kinase uniformly susceptible to the allosteric agent. nih.gov This combination of EAI045 and cetuximab has proven effective in mouse models of lung cancer driven by L858R/T790M EGFR and even the triple-mutant L858R/T790M/C797S EGFR. nih.govaacrjournals.org

Another approach involves combining the second-generation TKI afatinib with cetuximab, which has shown benefits in patients with T790M mutant lung cancers. amegroups.orgnih.gov Furthermore, a triple antibody mixture (3×mAbs) targeting EGFR, HER2, and HER3 simultaneously has been shown to inhibit tumors expressing the T790M mutation, highlighting the potential of nullifying compensatory signaling from related receptor tyrosine kinases. embopress.org

Allosteric Inhibition as a Resistance Overcoming Strategy

Allosteric inhibition is an innovative strategy that circumvents resistance mechanisms associated with the ATP-binding site of EGFR. nih.gov Unlike traditional TKIs that compete with ATP for binding, allosteric inhibitors bind to a distinct, separate pocket on the kinase. nih.govnih.gov This alternative mechanism is particularly valuable for targeting mutants like T790M, which confers resistance by increasing the kinase's affinity for ATP, and C797S, which blocks the covalent binding of irreversible inhibitors. nih.govnih.gov

The discovery of EAI045 marked a significant step forward in this field. nih.gov EAI045 is an allosteric inhibitor that selectively targets drug-resistant EGFR mutants (L858R/T790M) but spares the wild-type receptor. nih.govaacrjournals.org Crystal structure analysis revealed that it binds to an allosteric site created by the displacement of the regulatory C-helix in an inactive conformation of the kinase. nih.gov As noted previously, its efficacy is dramatically enhanced when used in combination with the dimerization-blocking antibody cetuximab, a pairing that can overcome resistance from both T790M and C797S mutations. nih.govaacrjournals.orgamegroups.org

Building on this concept, more potent allosteric inhibitors have been developed. JBJ-09-063 was identified as a mutant-selective allosteric EGFR inhibitor effective in models with EGFR T790M and C797S mutations. nih.gov Another advanced compound, JBJ-04-125-02, was also shown to be effective against L858R/T790M and L858R/T790M/C797S models both in vitro and in vivo. mdpi.com This compound demonstrated synergy when combined with the ATP-competitive inhibitor osimertinib, suggesting a powerful dual-inhibitor approach. mdpi.com The development of such "fourth-generation" allosteric inhibitors continues to be an active area of research, aiming to provide new options for patients who have developed resistance to current therapies. acs.orgaacrjournals.orgnih.gov

Allosteric InhibitorTargeted EGFR MutantsMechanism / Key CharacteristicsReference
EAI045L858R/T790M, L858R/T790M/C797SBinds to an allosteric pocket in the inactive kinase. Highly synergistic with the antibody cetuximab. nih.govaacrjournals.orgbiomolther.org
JBJ-09-063EGFR T790M and C797SA more potent, mutant-selective allosteric inhibitor. nih.gov
JBJ-04-125-02L858R/T790M, L858R/T790M/C797SEffective as a single agent and shows synergy with osimertinib. nih.govmdpi.com
Compound AL858R activating mutations including T790M and C797SFourth-generation, orally available, mutant-selective allosteric inhibitor. aacrjournals.org

Structure Activity Relationships Sar and Lead Optimization for Egfr T790m/l858r in 2 Analogues

Identification of Key Pharmacophoric Features for Potency and Selectivity

The fundamental architecture of effective EGFR inhibitors is built upon a set of key pharmacophoric features that ensure high-affinity binding to the ATP pocket of the kinase domain. For inhibitors of the L858R/T790M mutant, these features are refined to exploit the specific topology of the mutated binding site. researchgate.net

Core pharmacophoric features identified through structural and computational studies include:

A Hinge-Binding Moiety : A heterocyclic scaffold, such as a quinazoline (B50416) or pyrimidine (B1678525), is essential for forming critical hydrogen bonds with the hinge region of the EGFR kinase domain. nih.govmdpi.com In the case of EGFR T790M/L858R-IN-2, the quinazoline core serves this purpose.

Hydrogen Bond Donors and Acceptors (HBD/HBA) : Specific placement of HBD and HBA functionalities allows for precise interactions with key amino acid residues in the ATP binding site, such as Met793 in the hinge region. researchgate.netnih.gov

Hydrophobic Regions : The presence of hydrophobic moieties that can occupy the hydrophobic pockets within the binding cleft is crucial for enhancing binding affinity. researchgate.netoncotarget.com The design of these features is tailored to fit the altered shape of the pocket caused by the T790M mutation. oncotarget.com

A Covalent Warhead (for irreversible inhibitors) : Many potent EGFR T790M inhibitors incorporate an electrophilic group, like an acrylamide (B121943) moiety, which forms a covalent bond with the Cys797 residue at the edge of the ATP binding site, leading to irreversible inhibition. nih.govnih.gov

Impact of Chemical Substitutions on Inhibitory Activity

The inhibitory potency of this compound and its analogues is highly sensitive to chemical modifications at various positions of its quinazoline scaffold. SAR studies have systematically explored these substitutions to maximize potency against the mutant EGFR while minimizing activity against the wild-type (WT) form.

The interaction with the ATP binding pocket is paramount for inhibition. The quinazoline core of this compound establishes a foundational bidentate hydrogen bonding interaction with the backbone of Met793 in the hinge region, mimicking the binding of ATP. nih.gov

Substitutions on the 4-anilino group, which extends into the pocket, are critical. Structure-optimization studies leading to compound 28f (this compound) revealed that specific groups at this position could fine-tune the binding affinity. For instance, the introduction of an acrylamide group on this aniline (B41778) ring is a common strategy to create irreversible inhibitors that covalently bind to Cys797. nih.gov For non-covalent inhibitors, the nature of the substituents in this region directly influences the stability of the inhibitor-enzyme complex. acs.org

The ATP binding site is flanked by several hydrophobic regions, and exploiting these through chemical design is a key strategy for enhancing potency. researchgate.netoncotarget.com The T790M mutation, where a threonine is replaced by a methionine, alters the landscape of this pocket, creating new opportunities for hydrophobic interactions. nih.gov

In the development of quinazoline-based inhibitors like this compound, modifications to the aniline ring and substitutions at other positions on the core scaffold are designed to optimize these hydrophobic contacts. Studies on related pyrimidine inhibitors have shown that introducing appropriately sized hydrophobic groups can significantly improve potency by favorably occupying the hydrophobic space near the gatekeeper residue. nih.govoncotarget.com The table below, derived from SAR studies of this compound (28f) analogues, illustrates how minor changes in substitution impact inhibitory activity.

CompoundCore Structure ModificationIC₅₀ EGFRL858R/T790M (nM)IC₅₀ EGFRWT (nM)Selectivity Index (WT/Mutant)
Osimertinib (B560133) (Reference)-1221517.9
Hit Compound 5Initial Hit57>2000>35
Analogue 28aR = H131540118.5
Analogue 28dR = -CH₃6.41680262.5
This compound (28f)R = -CH₂CH₂OH3.51290368.6

Modulating Binding in the ATP Pocket

Strategies for Improving Kinase Selectivity over Wild-Type EGFR

A major goal in designing third-generation inhibitors is to achieve high selectivity for the T790M mutant over WT EGFR, thereby minimizing toxicities associated with WT inhibition, such as skin rash and diarrhea. nih.govnih.gov The primary strategy revolves around exploiting the structural differences between the mutant and WT kinase domains.

The T790M mutation replaces the threonine "gatekeeper" residue, which has a bulky hydroxyl side chain, with a smaller, less sterically hindering methionine. lilab-ecust.cn This creates additional space in the ATP binding pocket that can be occupied by specifically designed inhibitors. nih.gov Rational design focuses on introducing substituents onto the inhibitor scaffold that are small enough to be accommodated by the T790M pocket but are too large to fit into the more constrained WT pocket, causing a steric clash. lilab-ecust.cn

For this compound, its impressive selectivity (>368-fold) is a direct result of this strategy. The specific substitutions on its quinazoline framework were optimized to fit perfectly within the mutant binding site while being poorly tolerated by the WT enzyme. This structure-based approach has been successfully applied to numerous series of inhibitors, leading to compounds with high selectivity indices. lilab-ecust.cnaacrjournals.org

Rational Lead Optimization for Enhanced Efficacy and In Vivo Performance

The journey from an initial hit compound to a clinical candidate involves a rigorous lead optimization process. acs.org This process aims not only to enhance potency and selectivity but also to improve pharmacokinetic properties essential for in vivo efficacy. The development of this compound (28f) from a screening hit provides a clear example of this rational optimization.

The process began with the identification of initial hits from a compound library. These hits were then systematically modified through iterative cycles of design, synthesis, and biological evaluation. acs.org Key steps in the optimization of this series included:

Side-Chain Engineering : Substitutions on the aniline ring were systematically altered. As shown in the table above, moving from a simple hydrogen (28a) to a methyl group (28d) and finally to a hydroxyethyl (B10761427) group (28f) progressively increased potency against the mutant enzyme while maintaining or improving selectivity. These changes were designed to enhance interactions with the binding pocket and improve properties like solubility.

Conformational Constraint : In some inhibitor series, fused rings are introduced to the core scaffold to restrict conformational flexibility. bohrium.com This can lock the molecule into its most active binding conformation, thereby enhancing both potency and selectivity. bohrium.com

Through this rational, structure-guided approach, compound 28f (this compound) was identified as a lead candidate with potent and highly selective inhibitory activity against the EGFR T790M/L858R mutant, demonstrating significant tumor suppressive effects in preclinical xenograft models.

Advanced Research Methodologies and Analytical Techniques in Egfr T790m/l858r in 2 Studies

Biochemical Assays for Kinase Activity

Biochemical assays are fundamental in determining the direct inhibitory effect of compounds on enzyme activity. In the study of EGFR T790M/L858R-IN-2, various kinase assay formats are employed to quantify its potency against the mutant EGFR kinase.

FRET-based Z'-Lyte Assay: This high-throughput screening method is widely used to measure kinase activity. sci-hub.senih.gov The assay principle involves a peptide substrate labeled with a FRET (Förster Resonance Energy Transfer) pair of fluorophores. thermofisher.com Kinase-mediated phosphorylation of the substrate prevents a specific protease from cleaving it, thus maintaining the FRET signal. thermofisher.com The inhibitory activity of a compound is determined by its ability to block phosphorylation, leading to substrate cleavage and a loss of FRET. The Z'-Lyte assay has been utilized to evaluate the inhibitory activities of various compounds against different EGFR kinase types, including the T790M/L858R double mutant. sci-hub.sebindingdb.org For instance, the inhibitory activities on T790M/L858R double mutant EGFR kinase have been determined using this assay, often with ATP concentrations around 25 µM. bindingdb.org

Coupled Enzyme Assay: Continuous-read kinase assays offer real-time monitoring of enzyme kinetics. rsc.org One such method involves a coupled enzyme system where the production of ADP from the kinase reaction is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance. This allows for the determination of initial reaction velocities and the calculation of IC50 values. rsc.org These assays are crucial for determining the inherent potency of compounds against both wild-type (WT) and mutant forms of EGFR. rsc.org

Table 1: Example Data from Biochemical Kinase Assays

Compound Target Kinase Assay Type IC50 (nM) Reference
This compound EGFR T790M/L858R Not Specified 3.5 medchemexpress.com
This compound EGFR WT Not Specified 1290 medchemexpress.com
YL143 EGFR L858R/T790M Z'-Lyte 2.0 ± 0.3 nih.gov
Osimertinib (B560133) EGFR L858R/T790M Z'-Lyte 9.5 ± 1.8 nih.gov
DY3002 EGFR T790M/L858R Not Specified 0.71 mdpi.com

Cell-Based Assays for Signaling and Proliferation

Cell-based assays are critical for evaluating the effects of inhibitors in a more physiologically relevant context. These assays assess the compound's ability to penetrate cell membranes, engage the target kinase, and inhibit downstream signaling pathways, ultimately affecting cell viability and proliferation.

Immunoblotting: Also known as Western blotting, this technique is used to detect and quantify specific proteins in a cell lysate. In the context of this compound studies, immunoblotting is used to assess the phosphorylation status of EGFR and its downstream signaling proteins, such as Akt and ERK. medchemexpress.comfrontiersin.org A reduction in the phosphorylated forms of these proteins upon treatment with the inhibitor indicates effective target engagement and pathway inhibition. medchemexpress.comoncotarget.com For example, this compound has been shown to decrease the expression of p-EGFR, P-AKT, and P-ERK1/2 in a dose-dependent manner in H1975 cells. medchemexpress.com

Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins within cells. frontiersin.org It can be employed to observe changes in EGFR localization upon inhibitor treatment. oncotarget.com For instance, in responsive cells, EGFR may be internalized following drug exposure. oncotarget.com

Cell Viability Assays: These assays, such as the MTS assay, measure the metabolic activity of cells as an indicator of cell viability and proliferation. researchgate.netoncotarget.com They are used to determine the concentration of an inhibitor required to inhibit cell growth by 50% (GI50 or IC50). Studies on various EGFR inhibitors have utilized cell lines such as H1975, which harbors the L858R/T790M mutation, to assess their anti-proliferative activity. iiarjournals.orgoncotarget.comnih.gov

Table 2: Example Data from Cell-Based Assays

Cell Line EGFR Mutation Assay Type Compound IC50 (µM) Reference
H1975 L858R/T790M Not Specified This compound Not Specified medchemexpress.com
H1975 L858R/T790M Proliferation Ibrutinib Moderately Active oncotarget.com
H1975 L858R/T790M Proliferation DY3002 0.037 mdpi.com

Structural Biology Techniques

Understanding the three-dimensional structure of an inhibitor bound to its target kinase is crucial for rational drug design and for elucidating the molecular basis of its selectivity and potency.

X-ray Crystallography of EGFR-Inhibitor Complexes: This powerful technique provides atomic-level detail of the interaction between an inhibitor and the EGFR kinase domain. pnas.orgrsc.org By crystallizing the protein-inhibitor complex and analyzing the resulting diffraction pattern, researchers can determine the precise binding mode of the inhibitor. oncotarget.com This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's affinity and selectivity. oncotarget.com For example, crystallographic analysis of the T790M mutant has shown how it can accommodate the binding of various inhibitors. pnas.org

Molecular Modeling and Simulation

Computational techniques play a significant role in modern drug discovery, from identifying initial hits to optimizing lead compounds.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of biological macromolecules over time. rsc.org In the context of EGFR T790M/L858R, MD simulations can provide insights into the conformational changes induced by the mutations and how these changes affect inhibitor binding. rsc.orgtandfonline.com These simulations can help to understand the drug-resistant mechanism of the T790M/L858R double mutation. rsc.org

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.com It can be applied to study the inhibitor and its interactions with the protein at a quantum level, providing a more detailed understanding of the binding forces. tandfonline.comnih.gov

Genetic Engineering Techniques for Mutant EGFR Expression

To study the effects of specific EGFR mutations and the inhibitors that target them, it is essential to have cellular models that accurately recapitulate the genetics of the disease.

Polymerase Chain Reaction (PCR): PCR is a fundamental technique used to amplify specific DNA sequences. researchgate.netnih.gov Site-directed mutagenesis, a PCR-based method, is used to introduce specific mutations, such as T790M and L858R, into the EGFR gene. nih.govnih.gov

Transfection and Stable Cell Line Generation: Once the mutant EGFR gene is created, it is introduced into host cells (transfection). researchgate.netnih.gov These cells can then be selected to create stable cell lines that continuously express the mutant EGFR. signosisinc.comkyinno.comsignosisinc.com These engineered cell lines, such as Ba/F3 cells expressing EGFR L858R/T790M, are invaluable tools for screening inhibitors and studying their biological effects. signosisinc.com

Biomarker Detection and Quantification in Preclinical Models

In preclinical studies, it is important to be able to detect and quantify the target mutations to monitor treatment response and resistance mechanisms.

Droplet Digital PCR (ddPCR): ddPCR is a highly sensitive and quantitative method for detecting and quantifying nucleic acid sequences. jcancer.org It is particularly useful for detecting low-frequency mutations, such as the T790M resistance mutation, in samples like circulating tumor DNA (ctDNA) from plasma. allenpress.complos.org The high sensitivity of ddPCR allows for the monitoring of treatment response and the early detection of resistance. allenpress.com

Next-Generation Sequencing (NGS): NGS allows for the comprehensive analysis of the mutational landscape of a tumor. jcancer.org In preclinical models, NGS can be used to identify not only the primary EGFR mutations but also any co-occurring mutations that might influence drug response. pnas.org There is often a high concordance between ddPCR and NGS for detecting EGFR mutations. jcancer.orgstillatechnologies.com

Protein-Protein Interaction Studies

Understanding how EGFR mutations affect its interactions with other proteins can provide insights into the altered signaling pathways in cancer.

Co-immunoprecipitation (Co-IP): Co-IP is a technique used to identify protein-protein interactions. An antibody to a specific protein (e.g., EGFR) is used to pull down that protein from a cell lysate. Any proteins that are bound to the target protein will also be pulled down and can be identified by techniques like immunoblotting. This method can be used to investigate how the T790M mutation might alter the EGFR interactome. nih.gov

Ex Vivo Tissue Analysis from Animal Models

Ex vivo tissue analysis of animal models provides a critical platform for evaluating the pharmacological effects of this compound at the tissue and cellular level, bridging the gap between in vitro assays and in vivo efficacy studies. These analyses allow for a detailed examination of target engagement, downstream signaling modulation, and the induction of cellular responses within the tumor microenvironment after treatment.

Researchers have utilized various animal models, including patient-derived xenografts (PDX) and cell line-derived xenografts, to study the effects of inhibitors targeting the EGFR T790M/L858R mutation. In these models, ex vivo analysis of tumor tissues following treatment is a standard method to confirm the mechanism of action and assess pharmacodynamic (PD) biomarkers.

A key aspect of ex vivo analysis is the assessment of the phosphorylation status of EGFR and its downstream signaling proteins, such as AKT and ERK1/2. medchemexpress.com Studies have shown that this compound can effectively decrease the expression of phosphorylated EGFR (p-EGFR), p-AKT, and p-ERK1/2 in a dose-dependent manner in tumor cells. medchemexpress.com For instance, in H1975 (EGFR L858R/T790M) and HCC827 (EGFR exon 19 deletion) cell line-derived xenograft models, treatment with the compound led to a significant reduction in these key signaling molecules. medchemexpress.com

Furthermore, ex vivo tissue analysis is crucial for evaluating the induction of apoptosis and cell cycle arrest, which are key mechanisms through which anticancer agents exert their effects. Following treatment with this compound, tumor tissues from animal models have been analyzed for markers of apoptosis, such as cleaved PARP and cleaved caspase-3. aacrjournals.org These studies have demonstrated that the compound can induce apoptosis in a dose-dependent manner in H1975 and HCC827 tumor xenografts. medchemexpress.com Analysis of the cell cycle distribution in tumor cells from these models has also shown an arrest in the G1 phase. medchemexpress.com

Histological and immunohistochemical (IHC) analyses of tumor tissues are also integral components of ex vivo studies. These techniques provide spatial information about drug effects within the tumor. For example, IHC can be used to visualize the reduction in p-EGFR or the increase in apoptotic markers directly within the tumor sections, confirming the in vivo target engagement and downstream effects observed in biochemical assays.

The tables below summarize key findings from ex vivo tissue analyses in animal models treated with EGFR inhibitors targeting the T790M/L858R mutation.

Table 1: Pharmacodynamic Effects of this compound in Xenograft Models

Animal ModelTissue AnalyzedBiomarker AssessedKey Findings
H1975 XenograftTumorp-EGFR, p-AKT, p-ERK1/2Dose-dependent decrease in phosphorylation. medchemexpress.com
H1975 XenograftTumorApoptosis MarkersSignificant induction of apoptosis. medchemexpress.com
H1975 XenograftTumorCell Cycle MarkersArrest in the G1 phase of the cell cycle. medchemexpress.com
HCC827 XenograftTumorp-EGFR, p-AKT, p-ERK1/2Dose-dependent decrease in phosphorylation. medchemexpress.com
HCC827 XenograftTumorApoptosis MarkersSignificant induction of apoptosis. medchemexpress.com
HCC827 XenograftTumorCell Cycle MarkersArrest in the G1 phase of the cell cycle. medchemexpress.com

This table is interactive. Users can sort and filter the data.

Table 2: Comparative Ex Vivo Analysis of EGFR Inhibitors

CompoundAnimal ModelKey Ex Vivo FindingsReference
JBJ-09-063H1975 XenograftEffective inhibition of EGFR, Akt, and ERK1/2 phosphorylation. nih.gov
GNS-1486H1975 XenograftSuperior inhibition of p-Erk and induction of cleaved PARP and cleaved caspase-3 compared to osimertinib at certain doses. aacrjournals.org
AZD9291 (Osimertinib)H1975 XenograftPotent inhibition of EGFR phosphorylation. aacrjournals.org
LazertinibH1975 (L858R/T790M) tumor-bearing miceInhibition of EGFR phosphorylation and downstream signaling pathways. jnjmedicalconnect.com

This table is interactive. Users can sort and filter the data.

These ex vivo analyses are indispensable for the preclinical evaluation of novel EGFR inhibitors like this compound. They provide robust evidence of the compound's on-target activity and its ability to modulate the key signaling pathways that drive tumor growth, thereby supporting its further development as a potential therapeutic agent.

Future Directions and Emerging Research Avenues for Egfr T790m/l858r Inhibitors

Development of Next-Generation Inhibitors Targeting Complex Resistance Mutations (e.g., Triple Mutants)

The clinical efficacy of third-generation EGFR TKIs, such as osimertinib (B560133), is often compromised by the development of tertiary mutations, most notably the C797S mutation. amegroups.org This has spurred the development of fourth-generation inhibitors designed to target these complex triple mutations (e.g., L858R/T790M/C797S). biomolther.org

One promising approach involves the design of noncovalent reversible inhibitors that can effectively target the triple mutant EGFR. researchgate.net For instance, researchers have developed compounds that occupy both the ATP-binding site and a nearby allosteric site, demonstrating potent inhibitory activity against the EGFRL858R/T790M/C797S mutant. researchgate.net Compound 25g from one such study exhibited an IC50 value of 2.2 nM against this triple mutant and selectively inhibited the proliferation of cells dependent on it. researchgate.net

Another fourth-generation TKI, BLU-945 , is designed to target T790M/C797S co-mutations. amegroups.org Preclinical studies have shown its ability to inhibit the growth of cell line xenografts and patient-derived xenografts (PDXs) expressing mutant EGFR, both as a monotherapy and in combination with osimertinib. mdpi.com Similarly, TQB-3804 has demonstrated preclinical efficacy against various EGFR mutations, including L858R/T790M/C797S. amegroups.org

These next-generation inhibitors represent a critical step forward in addressing the evolving landscape of EGFR TKI resistance.

Exploration of Novel Allosteric Sites and Binding Mechanisms

Allosteric inhibitors, which bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket, offer a promising strategy to overcome resistance mediated by mutations at the ATP-binding site. biomolther.orgnih.gov The L858R mutation creates a unique allosteric site that can be targeted by specific inhibitors. nih.gov

EAI045 was one of the first allosteric inhibitors identified, showing activity against L858R/T790M and L858R/T790M/C797S mutations. biomolther.org However, its efficacy in cellular models often requires combination with an EGFR antibody like cetuximab. biomolther.org Subsequent research led to the development of more potent allosteric inhibitors. JBJ-04-125-02 demonstrated single-agent activity against EGFRL858R/T790M/C797S in both in vitro and in vivo models. nih.govaacrjournals.org Further optimization resulted in JBJ-09-063 , which showed even greater potency against EGFRL858R/T790M and EGFRL858R/T790M/C797S mutations. nih.gov

A key finding in allosteric inhibitor research is the potential for synergistic effects when combined with ATP-competitive inhibitors. For example, osimertinib has been shown to enhance the binding of JBJ-04-125-02 to mutant EGFR, leading to increased apoptosis and more effective tumor growth inhibition. nih.govaacrjournals.org This suggests that a dual-targeting approach, combining allosteric and orthosteric inhibitors, could be a powerful therapeutic strategy.

CompoundTarget MutationsKey FindingsReference
EAI045L858R/T790M, L858R/T790M/C797SActive in biochemical assays; requires combination with cetuximab for significant cellular potency. biomolther.org
JBJ-04-125-02L858R/T790M/C797SEffective as a single agent in vitro and in vivo; shows synergy with osimertinib. nih.govaacrjournals.org
JBJ-09-063EGFRL858R/T790M, EGFRL858R/T790M/C797SMore potent than JBJ-04-125-02; effective in TKI-sensitive and resistant models. nih.gov

Design of Targeted Degraders (e.g., PROTACs) for Mutant EGFR

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their activity. mdpi.com This approach offers the potential for a more potent and durable response. mdpi.com

Several research groups have developed PROTACs targeting mutant EGFR. These molecules typically consist of a ligand that binds to the EGFR kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the EGFR protein.

Gefitinib-based PROTACs have been shown to induce the degradation of the EGFRdel19 mutant. mdpi.com Similarly, afatinib-based degraders can reduce the levels of EGFRL858R/T790M. mdpi.com Researchers have also developed osimertinib-derived PROTACs that effectively reduce EGFR protein levels and inhibit the growth of cell lines expressing EGFRdel19 and EGFRL858R/T790M mutations. mdpi.comtandfonline.com

More recently, allosteric inhibitor-based PROTACs have been developed to overcome resistance to covalent TKIs. DDC-01-163 is an allosteric degrader that selectively induces the degradation of mutant EGFR, including the L858R/T790M double mutant, while sparing the wild-type receptor. biomolther.org Another study reported the development of covalent PROTACs, with CP17 emerging as a highly potent degrader of EGFRL858R/T790M. acs.org

PROTACEGFR LigandE3 Ligase LigandTargeted EGFR MutantKey FindingsReference
SIAIS125/SIAIS126Canertinib (B1668258)PomalidomideEGFRL858R+T790MSelectively degraded mutant EGFR in H1975 cells with DC50 in the range of 30-50 nM. researchgate.netnih.gov
CP17Novel purine-containing ligandUnavailableEGFRL858R/T790M, EGFRdel19Highly potent degrader with excellent cellular activity and high selectivity. acs.org
Compound 13a/13bOsimertinib derivativePomalidomideEGFRL858R/T790MDegraded EGFRL858R/T790M with DC50 values of 35.5 nM and 13.2 nM, respectively. tandfonline.com
DDC-01-163Allosteric LigandUnavailableEGFR triple mutantsInduced selective degradation and inhibition of mutant EGFR cells. biomolther.org

Preclinical Evaluation of Combination Therapies to Enhance Efficacy and Overcome Resistance

Combination therapies are a cornerstone of cancer treatment, and this holds true for EGFR-mutant NSCLC. Preclinical studies have explored various combination strategies to enhance the efficacy of EGFR inhibitors and overcome resistance mechanisms.

One well-studied combination is the dual targeting of EGFR and MET, as MET amplification is a known bypass track resistance mechanism. nih.gov In preclinical models expressing both EGFRL858R-T790M and MET, combination therapy with EGFR and MET inhibitors was highly efficacious, whereas monotherapy with either agent alone was not. nih.gov

The combination of EGFR inhibitors with other targeted agents is also being investigated. For example, the combination of afatinib (B358) with the EGFR antibody cetuximab has shown some activity in patients with acquired resistance to first-generation TKIs. nih.govbjournal.org Additionally, preclinical studies have shown that the combination of an allosteric inhibitor like JBJ-04-125-02 with osimertinib leads to synergistic effects. mdpi.comnih.gov

Immunotherapy combinations are another promising avenue. A phase I study evaluated the combination of nivolumab (B1139203) and erlotinib (B232) in patients with EGFR-mutant NSCLC, with some partial responses observed in T790M-negative patients. nih.gov

Advanced Preclinical Models for Predicting Drug Response and Resistance Evolution

To improve the translation of preclinical findings to the clinic, more sophisticated preclinical models are being developed. These models aim to better recapitulate the complexity of human tumors and predict drug response and resistance evolution.

Genetically engineered mouse models (GEMMs) have been instrumental in studying EGFR-mutant lung cancer. Mice have been developed that express EGFRT790M alone or in combination with the L858R mutation, providing valuable in vivo platforms for testing novel therapies. nih.gov These models have confirmed that tumors driven by these mutations are dependent on mutant EGFR for their maintenance. nih.gov

Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, are another powerful tool. PDX models have been used to evaluate the efficacy of fourth-generation inhibitors like BLU-945 and TQB-3804 . amegroups.orgmdpi.com These models better preserve the heterogeneity and architecture of the original tumor compared to cell line-derived xenografts.

Furthermore, the development of cell lines with acquired resistance to specific inhibitors, such as the NCI-H1975 cell line which harbors the L858R/T790M mutations, allows for the in vitro and in vivo testing of compounds designed to overcome this resistance. aacrjournals.orgaacrjournals.org

Integration of Multi-Omics Data in Preclinical Drug Development

A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly crucial in preclinical drug development. This holistic view of the tumor biology can help to identify novel drug targets, understand mechanisms of resistance, and discover predictive biomarkers. nih.gov

For instance, phosphoproteomic analysis of rociletinib-resistant and -sensitive lung cancer cells helped to identify aberrantly activated signaling pathways, such as the AKT and PKA pathways, that could be targeted to overcome resistance. researchgate.net Similarly, genomic analysis has been essential in identifying resistance mutations like T790M and C797S. nih.gov

The Library of Integrated Network-Based Cellular Signatures (LINCS) program provides a valuable resource of multi-omics data that can be used to identify candidate drugs for combination therapies. researchgate.net By integrating data on kinase inhibitor targets and phosphoproteomic changes, researchers can predict which drugs might be effective in overcoming resistance to a particular TKI.

Overcoming Preclinical-to-Clinical Translational Challenges from a Research Perspective

Despite promising preclinical data, many investigational drugs fail in clinical trials. Overcoming the preclinical-to-clinical translational gap is a major challenge in oncology drug development. From a research perspective, several factors can contribute to this gap.

One key issue is the limitations of preclinical models. While advanced models like GEMMs and PDXs are an improvement over traditional cell line xenografts, they still may not fully capture the heterogeneity of human disease and the influence of the tumor microenvironment. nih.gov

Another challenge is the potential for off-target effects and unexpected toxicities in humans that are not observed in preclinical models. mdpi.com For example, while third-generation EGFR TKIs were designed to spare wild-type EGFR, some level of inhibition still occurs, which can lead to side effects. nih.gov

Furthermore, the development of resistance in the clinical setting can be more complex than what is modeled preclinically. While preclinical models often focus on a single resistance mechanism, patients can develop multiple resistance mechanisms simultaneously. amegroups.org

To improve the translation of preclinical findings, it is essential to use a variety of complementary preclinical models, thoroughly characterize the pharmacokinetic and pharmacodynamic properties of new compounds, and integrate multi-omics data to gain a deeper understanding of drug action and resistance. aacrjournals.org

Q & A

Q. What methodologies are recommended for detecting EGFR T790M and L858R mutations in preclinical models?

Droplet digital PCR (ddPCR) is a gold-standard method for quantifying low-frequency mutations like T790M and L858R in cell-free DNA (cfDNA) due to its high sensitivity (LoD95: 0.30–0.46 copies/µL) and specificity. For example, ddPCR can distinguish T790M/L858R co-mutations from single mutations in plasma samples, with a reported area under the curve (AUC) of 0.94 for T790M detection . Additionally, EV-CLIP (extracellular vesicle CRISPR-powered liquid biopsy) enables noninvasive detection of EGFR mutations directly from unprocessed blood, achieving 100% specificity for L858R and T790M in clinical validation studies .

Q. How do EGFR T790M and L858R mutations influence tyrosine kinase inhibitor (TKI) sensitivity in vitro?

The L858R mutation enhances EGFR kinase activity and TKI sensitivity, while T790M confers resistance by increasing ATP affinity by >10-fold, reducing drug binding. Co-expression of L858R/T790M in cell lines (e.g., H1975) mimics acquired resistance. IC50 assays using inhibitors like WZ4002 (IC50: 2–8 nM for L858R/T790M) and osimertinib (IC50: <1 nM) are critical for evaluating compound efficacy. Western blotting of phosphorylated EGFR and downstream markers (e.g., AKT, ERK) validates target engagement .

Q. What experimental designs are optimal for assessing EGFR T790M/L858R-IN-2 activity in vivo?

Xenograft models using H1975 (L858R/T790M) or Ba/F3 cells engineered with EGFR mutations are standard. Pharmacodynamic endpoints include tumor volume reduction and EGFR phosphorylation inhibition. For pharmacokinetic studies, serial plasma genotyping via ddPCR monitors mutation dynamics, such as T790M emergence pre-progression .

Advanced Research Questions

Q. How can conflicting clinical data on baseline EGFR T790M prevalence and treatment outcomes be resolved?

Baseline T790M occurs in <1% of TKI-naïve patients (detected via mass spectrometry), often co-existing with L858R (80%) or exon 19 deletions (20%). Conflicting survival outcomes (e.g., median PFS: 2 months vs. 16 months OS) may stem from assay sensitivity thresholds. Use orthogonal methods (NGS, digital PCR) to confirm low-abundance mutations and stratify cohorts by mutation burden .

Q. What structural mechanisms underlie resistance to EGFR T790M/L858R-targeted inhibitors?

The T790M "gatekeeper" mutation sterically hinders reversible TKIs (e.g., gefitinib) but spares covalent inhibitors (e.g., afatinib). C797S mutations in cis with T790M/L858R disrupt covalent binding of third-generation inhibitors (e.g., osimertinib). Crystallographic studies reveal that T790M increases ATP-binding pocket hydrophobicity, while C797S abolishes cysteine-mediated inhibitor conjugation. Allosteric inhibitors (e.g., JBJ-09-063) or EGFR degraders (e.g., HDBNJ2812) bypass these mechanisms by targeting alternative sites .

Q. How do combination therapies overcome resistance in EGFR T790M/L858R-mutant models?

Co-targeting EGFR and CDK4/6 suppresses resistance by blocking cell cycle progression. For example, palbociclib (CDK4/6 inhibitor) synergizes with osimertinib in L858R/T790M models, reducing tumor regrowth. Preclinical validation requires RNA-seq to identify compensatory pathways (e.g., MET amplification) and dose-escalation studies to minimize toxicity .

Q. What novel assays enable high-throughput profiling of tertiary EGFR mutations (e.g., L858R/T790M/C797S)?

The EGFR (T790M/C797S/L858R) Kinase Enzyme System facilitates inhibitor screening via ADP-Glo™ assays. For cell-based studies, Ba/F3L858R/T790M/C797S isogenic lines paired with CRISPR-Cas9 mutagenesis enable rapid evaluation of compound libraries. EV-CLIP with 6-color Crystal Digital PCR allows multiplexed detection of tertiary mutations in clinical samples .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analyses to reconcile discordant findings (e.g., T790M prognostic impact). For example, Kaplan-Meier survival curves in some cohorts show shorter RFS with T790M/L858R, while others report prolonged OS due to delayed resistance .
  • Longitudinal Monitoring : Integrate ddPCR of plasma cfDNA with radiographic imaging to track mutation clonality and spatial heterogeneity (e.g., T790M-negative brain metastases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.